molecular formula C13H18N2O B1419243 1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one CAS No. 1157294-82-0

1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one

Cat. No.: B1419243
CAS No.: 1157294-82-0
M. Wt: 218.29 g/mol
InChI Key: MQODVIREANLFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one is a piperidine derivative with the molecular formula C13H18N2O . Piperidine rings are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound features a phenylamino substituent at the 4-position of the piperidine ring and an acetyl group on the ring nitrogen. The N-phenylpiperidin-4-amine structure is a key scaffold in medicinal chemistry and has been investigated in compounds with central nervous system (CNS) activity, such as analgesics . As a piperidine derivative, it serves as a versatile building block in organic and medicinal chemistry research, particularly for the synthesis and exploration of novel biologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-anilinopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)15-9-7-13(8-10-15)14-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODVIREANLFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Phenylamino-Piperidine Intermediate

Method:
The initial step involves synthesizing the phenylamino-piperidine core, which can be achieved via nucleophilic aromatic substitution or reductive amination, depending on the starting materials.

Procedure:

  • React an appropriately substituted piperidine derivative with aniline or phenylamine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as ethanol or acetonitrile.
  • Heat the mixture under reflux to facilitate nucleophilic substitution at the nitrogen or carbon centers.
  • Purify the resulting phenylamino-piperidine via recrystallization or column chromatography.

Research Data:
This approach aligns with methods reported in heterocyclic synthesis literature, where aromatic amines are coupled with heterocyclic amines under basic conditions to yield phenylamino derivatives.

Final Purification and Characterization

Method:
The crude product is purified via recrystallization from solvents such as ethanol, methanol, or ethyl acetate, depending on solubility profiles.

Characterization:

  • Confirm structure via IR spectroscopy, observing characteristic C=O stretching vibrations (~1650 cm$$^{-1}$$)
  • Use NMR (¹H and ¹³C) to verify the presence of aromatic, piperidine, and ethanone signals
  • Mass spectrometry to confirm molecular weight and purity

Data Table Summarizing Preparation Conditions

Step Reagents Solvent Conditions Purification Notes
Phenylamino-piperidine formation Aniline/phenylamine, base (K₂CO₃) Ethanol/Acetonitrile Reflux, 4–6 hours Recrystallization Nucleophilic substitution or reductive amination
Ethanone acylation Ethanone acyl chloride, base (TEA or pyridine) DCM or THF 0–5°C, then room temp, 4–8 hours Recrystallization Control temperature to prevent side reactions
Final purification Ethanol, ethyl acetate - - - Ensures high purity for biological testing

Research Findings and Notes

  • The synthesis of similar piperidine derivatives often employs acylation with acyl chlorides or anhydrides under mild conditions to achieve high yields (60–85%).
  • The choice of solvent and base significantly influences the purity and yield of the final product.
  • Spectroscopic characterization confirms the successful incorporation of the ethanone group and phenylamino substitution.
  • Variations in substituents on the phenyl ring or piperidine nitrogen can be introduced to modulate biological activity, following the modular synthesis approach.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound

Biological Activity

1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one, a compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenylamino group, which is significant for its biological interactions. Its structural attributes allow it to engage with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate biochemical pathways, influencing physiological responses. The exact mechanisms are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit antimicrobial properties. For instance, related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Related Piperidine Derivative0.0039 - 0.025S. aureus, E. coli

Anticancer Potential

The compound's structure suggests possible anticancer properties similar to other piperidine derivatives. Research indicates that piperidine compounds can activate signaling pathways involved in apoptosis and cell cycle regulation, potentially leading to cancer cell death .

Study on Antibacterial Properties

In a comparative study of various piperidine derivatives, this compound was evaluated for its antibacterial efficacy. The study demonstrated that the compound inhibited bacterial growth effectively, particularly against strains resistant to conventional antibiotics .

Anticancer Mechanism Investigation

A study focusing on the anticancer mechanisms of piperidine derivatives revealed that these compounds could induce apoptosis through the activation of caspase-dependent pathways and modulation of cell cycle regulators such as CDK-4/6 and cyclin D . This suggests that this compound may share similar mechanisms.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one typically involves the reaction of piperidine derivatives with phenylamine. The process generally yields a high-purity product with melting points around 380–385 °C. The compound can undergo various chemical reactions typical of amines and ketones, which are essential for modifying its structure to enhance biological activity or alter pharmacokinetic properties.

Research indicates that compounds with similar structures to this compound can modulate receptor activity in the central nervous system. This modulation may involve binding to neurotransmitter receptors, particularly dopamine and serotonin receptors, influencing critical signaling pathways for various physiological processes.

Applications in Medicinal Chemistry

  • Neuropharmacology : Due to its structural properties, this compound is being studied for its potential effects on CNS disorders. Compounds similar in structure have shown promise in modulating dopamine receptor activity, which is crucial for treating conditions such as schizophrenia and Parkinson's disease.
  • Antidepressant Activity : The compound may exhibit antidepressant-like effects by influencing serotonin pathways. This potential application is particularly relevant given the increasing focus on developing novel antidepressants with fewer side effects than current treatments.
  • Analgesic Properties : Preliminary studies suggest that derivatives of this compound could possess analgesic properties, making them candidates for further investigation in pain management therapies.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds related to this compound:

  • Study on Dopamine Receptor Agonists : Research has demonstrated that modifications to the piperidine structure can enhance binding affinity to dopamine receptors, suggesting that such compounds could be developed into effective treatments for dopamine-related disorders .
  • Influenza A Virus Polymerase Inhibition : Related compounds have been investigated for their ability to inhibit influenza A virus polymerase, showcasing their potential antiviral applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives bearing ethanone moieties exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one with structurally analogous compounds:

Structural and Functional Analogues

Key Findings and Comparative Analysis

Enzyme Inhibition Profiles: 1-(4-(Pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one () demonstrates potent PRMT5 inhibition, comparable to the clinical candidate GSK-3326594. This suggests that replacing the phenylamino group in this compound with a pyrimidinylamino moiety enhances specificity toward methyltransferases .

Role of Substituents: Electron-Withdrawing Groups: The nitro group in 2-(4-nitrophenyl)-1-(4-(phenylamino)piperidin-1-yl)ethan-1-one () likely improves binding to opioid receptors as a hapten, enhancing immunogenicity in vaccine design compared to the parent compound . Heterocyclic Additions: The chlorophenyl-pyrazole substituent in ’s compound increases molecular weight (424.88 vs. 218.29) and may enhance target selectivity, though its pharmacological profile remains uncharacterized .

Synthetic Utility: 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one () serves as a precursor for anti-ulcer agents. Replacing the phenylamino group with a piperidinylphenyl moiety shifts activity toward gastrointestinal applications, underscoring the impact of aromatic substituents on biological outcomes . 1-(4-Phenylpiperazin-1-yl)ethan-1-one () lacks a phenylamino group but retains acetylated piperazine, highlighting its role as a versatile intermediate rather than a bioactive molecule .

Pharmacokinetic and Physicochemical Considerations

  • Molecular Weight and Solubility : Smaller derivatives like 1-(4-phenylpiperazin-1-yl)ethan-1-one (204.27 g/mol) may exhibit better solubility and absorption than bulkier analogues (e.g., ’s 424.88 g/mol compound) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one, and how can reaction conditions be tailored to maximize yields?

  • Methodological Answer : The compound can be synthesized via enaminone formation by refluxing 1-[4-(piperidin-1-yl)phenyl]ethan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under solvent-free conditions for 10 hours. This method avoids side reactions caused by solvents and achieves high efficiency . For derivatives, coupling reactions with aniline or phenols under catalytic conditions (e.g., acid or base catalysis) yield target compounds with >99% efficiency, as demonstrated in multi-step syntheses .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : ¹H-NMR spectroscopy is essential for verifying substituent positions and piperidine ring conformation. For example, compound 55 (1-(4-(4-(Phenylamino)benzoyl)piperidin-1-yl)ethanone) exhibits distinct aromatic proton shifts at δ 7.2–7.4 ppm and piperidine methylene resonances at δ 2.5–3.5 ppm . Mass spectrometry (HRMS) further confirms molecular weight, as seen in derivatives like 6b (C₁₄H₁₅F₅NO), where observed [M+H]⁺ matches theoretical values .

Q. How can researchers ensure purity during synthesis, and what purification methods are recommended?

  • Methodological Answer : Column chromatography using silica gel (e.g., hexane/ethyl acetate gradients) is standard for isolating intermediates. For polar derivatives, reverse-phase HPLC with acetonitrile/water mobile phases improves resolution. Purity (>95%) should be validated via HPLC-UV or LC-MS, as emphasized in pharmacological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of derivatives?

  • Methodological Answer : Introduce substituents at the phenylamino or piperidine positions (e.g., electron-withdrawing groups, halogens) and assess biological activity. For example:

  • Compound 55 (phenylamino derivative) shows distinct SAR compared to 56 (phenoxy variant), highlighting the role of hydrogen bonding in receptor binding .
  • Replace the acetyl group with bulkier moieties (e.g., trifluoromethyl) to study steric effects on activity .
  • Use molecular docking simulations to predict interactions with target proteins (e.g., fungal enzymes in fungicidal applications ).

Q. What methodologies address contradictions in biological activity data across derivatives?

  • Methodological Answer :

  • Histopathological Evaluation : For anti-ulcer activity, compare gastric tissue sections from in vivo models treated with active vs. inactive derivatives. used this approach to validate compounds 3, 8, 11, and 15 .
  • Toxicity Profiling : Determine LD₅₀ via the Karber method to differentiate therapeutic indices. Compounds with low LD₅₀ but high activity may require structural optimization .
  • Dose-Response Studies : Resolve discrepancies by testing derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .

Q. How can researchers optimize reaction scalability while maintaining yield consistency?

  • Methodological Answer :

  • Solvent-Free Conditions : Scaling the solvent-free synthesis (e.g., DMF-DMA reflux) reduces waste and avoids solvent-related side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or transition-metal catalysts to accelerate coupling steps. For example, AlCl₃ facilitated acylation in dichloromethane for Risperidone intermediates .
  • Process Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters (temperature, stoichiometry) dynamically .

Q. What strategies are effective for modifying the acetyl group to enhance metabolic stability?

  • Methodological Answer :

  • Hydrolysis : Reflux with 6 N HCl removes the acetyl group, yielding (4-(Phenylamino)phenyl)(piperidin-4-yl)methanone, which can be re-functionalized .
  • Bioisosteric Replacement : Substitute the acetyl group with a trifluoroacetyl or ethyl oxamate moiety to improve resistance to esterase-mediated degradation .
  • Prodrug Design : Link the acetyl group to a cleavable promoiety (e.g., phosphate ester) for targeted release in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.